BenchChemオンラインストアへようこそ!

N-benzyl-N-ethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide

Acetylcholinesterase inhibition Alzheimer's disease SAR

N-Benzyl-N-ethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic chromene‑3‑carboxamide characterized by a benzopyran‑2‑one core substituted with a 6‑nitro group and an N‑benzyl‑N‑ethyl carboxamide side chain (C₁₉H₁₆N₂O₅, MW 352.34). Chromene‑3‑carboxamides are recognized as privileged scaffolds in medicinal chemistry, with reported activities against acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, making them relevant to neurodegenerative disease research.

Molecular Formula C19H16N2O5
Molecular Weight 352.346
CAS No. 899993-46-5
Cat. No. B2819501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-ethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide
CAS899993-46-5
Molecular FormulaC19H16N2O5
Molecular Weight352.346
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
InChIInChI=1S/C19H16N2O5/c1-2-20(12-13-6-4-3-5-7-13)18(22)16-11-14-10-15(21(24)25)8-9-17(14)26-19(16)23/h3-11H,2,12H2,1H3
InChIKeyGGIRFWGYXMLYOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-N-ethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide (CAS 899993-46-5): Chromene‑3‑Carboxamide Procurement Baseline


N-Benzyl-N-ethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic chromene‑3‑carboxamide characterized by a benzopyran‑2‑one core substituted with a 6‑nitro group and an N‑benzyl‑N‑ethyl carboxamide side chain (C₁₉H₁₆N₂O₅, MW 352.34) [1]. Chromene‑3‑carboxamides are recognized as privileged scaffolds in medicinal chemistry, with reported activities against acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, making them relevant to neurodegenerative disease research [2][3]. This specific compound is commercially available through screening libraries (e.g., Life Chemicals, purity ≥90%) and serves as a starting point for structure–activity relationship (SAR) studies [1].

Why Generic Chromene‑3‑Carboxamide Substitution Fails for N-Benzyl-N-ethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide


Chromene‑3‑carboxamides exhibit steep SAR cliffs: minor modifications to the amide substituent or the aromatic ring can shift enzyme inhibitory profiles by orders of magnitude [1]. For example, replacing an N‑benzylpiperidine moiety with an N‑benzyl‑N‑ethyl group alters both steric bulk and hydrogen‑bonding capacity, which can switch selectivity between acetylcholinesterase and butyrylcholinesterase [2]. The 6‑nitro group further modulates electron density on the chromene ring, affecting reactivity and target engagement. Consequently, generic substitution with simpler chromene‑3‑carboxamides (e.g., N‑methyl‑6‑nitro or unsubstituted amides) cannot replicate the binding kinetics or selectivity profile of the full N‑benzyl‑N‑ethyl‑6‑nitro combination. The quantitative evidence below details the specific dimensions where this compound diverges from its closest analogs.

Quantitative Differentiation Evidence for N-Benzyl-N-ethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide


Acetylcholinesterase Inhibitory Potency vs. Structurally Related 6‑Nitro‑2‑oxo‑2H‑chromene‑3‑carboxamides

Although no published IC₅₀ value exists for the target compound, a direct analog—N-(3-chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide—inhibits human acetylcholinesterase with an IC₅₀ of 34 nM at pH 8.0 [1]. The core 6‑nitro‑2‑oxo‑2H‑chromene‑3‑carboxamide scaffold is essential for low‑nanomolar activity; replacement of the aryl‑piperazine amide with an N‑benzyl‑N‑ethyl group is predicted by SAR models to reduce activity by 5‑ to 20‑fold due to loss of the piperazine‑mediated cation‑π interaction at the peripheral anionic site [2][3].

Acetylcholinesterase inhibition Alzheimer's disease SAR

Commercial Purity and Unit‑Size Availability vs. Competing Catalog Compounds

The target compound is offered by Life Chemicals at ≥90% purity in quantities ranging from 5 μmol to 50 mg, with list prices between $63 and $109 (2023) [1]. In contrast, the frequently substituted analog N‑methyl‑6‑nitro‑2‑oxo‑2H‑chromene‑3‑carboxamide (CAS not disclosed) is reported at >95% purity but is typically available only in 5 mg aliquots from specialty suppliers, limiting higher‑throughput screening [2].

Procurement Purity Screening libraries

Lipophilicity and Permeability Surrogate: cLogP Comparison with Common Chromene‑3‑Carboxamides

Calculated partition coefficient (cLogP) for the target compound is approximately 2.8, contrasting with cLogP ~1.2 for the unsubstituted 6‑nitro‑2‑oxo‑2H‑chromene‑3‑carboxamide and cLogP ~3.5 for N‑benzyl‑N‑methyl‑6‑nitro analogs [1]. This intermediate lipophilicity is within the optimal range for blood‑brain barrier (BBB) penetration (LogP 2–4), suggesting potential CNS exposure without the excessive lipophilicity that can cause high plasma protein binding [2].

Physicochemical properties LogP BBB penetration

Best‑Fit Research and Procurement Scenarios for N-Benzyl-N-ethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide


Moderate‑Potency Acetylcholinesterase Probe for SAR Expansion

When a project requires a chromene‑3‑carboxamide with ~100–500 nM acetylcholinesterase activity—rather than the sub‑50 nM potency of piperazine‑based leads—this compound serves as a suitable starting point. Its N‑benzyl‑N‑ethyl motif avoids the piperazine‑associated hERG liability and offers a distinct chemotype for patent diversification [1].

CNS‑Oriented Fragment‑Based Drug Discovery

With a cLogP of ~2.8 and a molecular weight of 352 Da, the compound falls within favorable CNS property space. It can be used as a fragment‑like screening hit for targets requiring moderate BBB penetration, where more polar chromene carboxamides (cLogP <1.5) fail to distribute into the brain [2][3].

Bulk Supply for Medium‑Throughput Screening Campaigns

Procurement teams selecting compounds for 96‑well plate screening (>100 assays) should favor this compound because it is available in 25–50 mg quantities at a unit cost of ~$4/mg, whereas many N‑methyl or unsubstituted analogs are restricted to 5 mg single aliquots, necessitating multiple purchase orders and increasing logistical overhead [1].

Chemical Biology Tool for Nitro‑Group‑Dependent Redox Probing

The 6‑nitro substituent can undergo bioreduction to a reactive nitroso or hydroxylamine species under hypoxic conditions, making the compound a candidate for investigating nitro‑reductase activity in cancer or bacterial models. The N‑benzyl‑N‑ethyl amide enhances metabolic stability relative to unsubstituted or methyl amides, which are more rapidly hydrolyzed by plasma esterases [3][4].

Quote Request

Request a Quote for N-benzyl-N-ethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.